
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol, 95% (4-CFP-2-MOP, 95%) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of about 78 °C. It is soluble in organic solvents such as methanol and ethanol, and is insoluble in water. 4-CFP-2-MOP, 95% is a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-CFP-2-MOP, 95% is not well understood. However, it is known to be a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. It is thought to act as a catalyst in the synthesis of various compounds, as well as a starting material for the synthesis of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CFP-2-MOP, 95% are not well understood. However, it is known to be a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. It is not known to have any direct effects on the human body, but it may have indirect effects when used in the synthesis of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-CFP-2-MOP, 95% in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, as well as its ability to be used as a starting material for the synthesis of drugs and other compounds. It is also a relatively inexpensive reagent and is widely available. The main limitation of using 4-CFP-2-MOP, 95% in laboratory experiments is that its mechanism of action is not well understood, which can make it difficult to predict the outcomes of experiments.
Orientations Futures
For research on 4-CFP-2-MOP, 95% include further investigations into its mechanism of action and its potential applications in the fields of organic synthesis and medicinal chemistry. It would also be beneficial to investigate its potential as a starting material for the synthesis of drugs and other compounds. Additionally, further research into its biochemical and physiological effects could provide insight into its potential applications in the medical field.
Méthodes De Synthèse
The synthesis of 4-CFP-2-MOP, 95% involves a two-step reaction. The first step involves the condensation of 3-chloro-5-fluorophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst. The second step involves the oxidation of the resulting intermediate with hydrogen peroxide in the presence of a base catalyst. The final product is a white crystalline solid with a purity of 95%.
Applications De Recherche Scientifique
4-CFP-2-MOP, 95% has a wide range of applications in scientific research and laboratory experiments. It is a useful reagent for the synthesis of various compounds and has potential applications in the fields of organic synthesis and medicinal chemistry. In addition, 4-CFP-2-MOP, 95% can be used as a starting material for the synthesis of drugs and other compounds. It can also be used in the synthesis of fluorescent probes for imaging and detection.
Propriétés
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBGHCPGPRBRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685617 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1262001-12-6 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

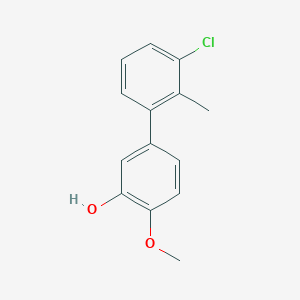
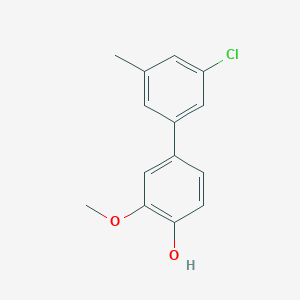
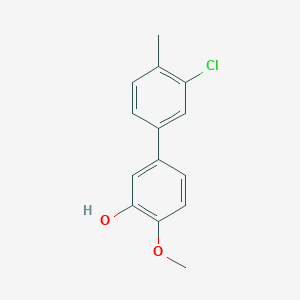
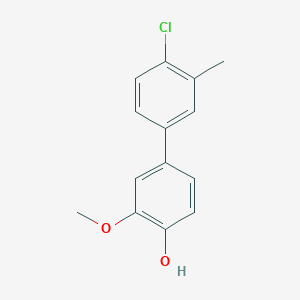
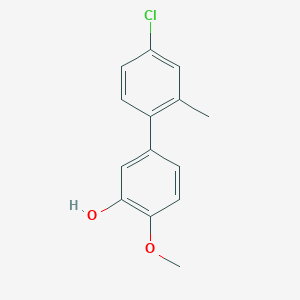

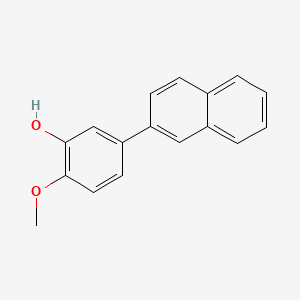
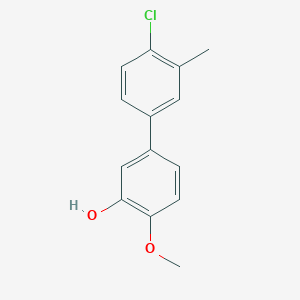




![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)
